N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a cyclopropyl group and a thiazole moiety
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C13H19N3O2S/c1-9-14-11(8-19-9)6-16-4-5-18-12(7-16)13(17)15-10-2-3-10/h8,10,12H,2-7H2,1H3,(H,15,17) |
InChI Key |
MMAJRMMJYVZSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole Moiety: The thiazole moiety is then attached to the morpholine ring via a nucleophilic substitution reaction.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Final Coupling: The final step involves coupling the thiazole-substituted morpholine with a carboxamide group under amide bond formation conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity. The morpholine ring can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxylate
- N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-thioamide
Uniqueness
N-cyclopropyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the thiazole moiety provides potential for diverse biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
